molecular formula C12H12O6 B14094422 4-Hydroxy-5,6,7-trimethoxychromen-2-one

4-Hydroxy-5,6,7-trimethoxychromen-2-one

Cat. No.: B14094422
M. Wt: 252.22 g/mol
InChI Key: IPYOTHOGJCBMCO-UHFFFAOYSA-N
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Description

4-Hydroxy-5,6,7-trimethoxychromen-2-one is a synthetic coumarin derivative of significant interest in medicinal and organic chemistry research. This compound features a trimethoxy-substituted benzopyran core, a structure motif commonly found in biologically active natural products . Researchers utilize this 4-hydroxycoumarin as a key precursor for the synthesis of more complex molecules via condensation and other coupling reactions, often employing modern techniques like microwave irradiation to achieve high yields and efficiency . In biological studies, closely related 4-hydroxycoumarin derivatives have demonstrated notable antimicrobial properties, showing activity against a range of Gram-positive and Gram-negative bacteria, as well as the fungus C. albicans . The nature and pattern of substituents on the coumarin ring are known to critically influence this bioactivity, making this trimethoxy derivative a valuable scaffold for structure-activity relationship (SAR) investigations in the development of new antimicrobial agents . This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12O6

Molecular Weight

252.22 g/mol

IUPAC Name

4-hydroxy-5,6,7-trimethoxychromen-2-one

InChI

InChI=1S/C12H12O6/c1-15-8-5-7-10(6(13)4-9(14)18-7)12(17-3)11(8)16-2/h4-5,13H,1-3H3

InChI Key

IPYOTHOGJCBMCO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=CC(=O)OC2=C1)O)OC)OC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Hydroxy 5,6,7 Trimethoxychromen 2 One

Retrosynthetic Analysis of 4-Hydroxy-5,6,7-trimethoxychromen-2-one

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. The analysis for this compound primarily involves disconnections of the lactone and the bond formed during cyclization.

The most logical primary disconnection is that of the ester bond within the lactone ring, which is an intramolecular esterification. This leads to the precursor (A) , a substituted 2-hydroxyphenylacetic acid derivative. This intermediate, however, is not a common synthetic target.

A more synthetically practical approach involves a C-C bond disconnection that simplifies the precursor to a more accessible o-hydroxyacetophenone derivative. The key cyclization step in many 4-hydroxycoumarin (B602359) syntheses involves the reaction of an o-hydroxyacetophenone with a carbonate source. This retrosynthetic step reveals 2'-hydroxy-3',4',5'-trimethoxyacetophenone (B) as a crucial intermediate. This precursor contains the requisite substitution pattern on the aromatic ring.

Further deconstruction of intermediate (B) via a Friedel-Crafts acylation disconnection points to 3,4,5-trimethoxyphenol (B152058) (C) as the aromatic starting material. This phenol (B47542), upon acylation, would yield the target acetophenone. The synthesis of 3,4,5-trimethoxyphenol itself can be traced back to simpler precursors like gallic acid. This analysis establishes a clear and feasible synthetic pathway from basic starting materials to the complex target molecule.

Classical and Contemporary Approaches for the Synthesis of the 4-Hydroxy-chromen-2-one Core

The formation of the 4-hydroxy-chromen-2-one core is a well-established transformation in organic synthesis, with numerous methods developed over the years. These can be broadly categorized into cyclization reactions of designed precursors and multi-component reactions.

The synthesis of 4-hydroxycoumarins is most commonly achieved through the cyclization of appropriately substituted phenols or their derivatives.

One of the most direct methods involves the condensation of a substituted o-hydroxyacetophenone with a source for the C2-carbonyl and C3-carbon of the coumarin (B35378) ring, such as diethyl carbonate. In the context of this compound, the key precursor is 2'-hydroxy-3',4',5'-trimethoxyacetophenone. This intermediate can be prepared via the Friedel-Crafts acylation of 3,4,5-trimethoxyphenol. The subsequent intramolecular Claisen condensation with diethyl carbonate in the presence of a strong base like sodium metal proceeds through the formation of a β-keto ester, which then undergoes spontaneous cyclization and tautomerization to yield the thermodynamically stable 4-hydroxycoumarin ring system.

Another classical approach is the Pechmann condensation, which typically involves the reaction of a phenol with a β-ketoester under acidic conditions. jetir.orgnih.gov For the synthesis of 4-hydroxycoumarins, this method can be adapted by using malonic acid or its derivatives in the presence of a dehydrating agent. For instance, the reaction of 3,4,5-trimethoxyphenol with malonic acid, catalyzed by an acid catalyst like sulfuric acid or using a condensing agent like phosphorus oxychloride and zinc chloride, can lead to the formation of the desired coumarin core. jetir.org

The table below summarizes key cyclization strategies for the 4-hydroxycoumarin core.

Reaction Name Key Precursors Reagents & Conditions Ref.
Intramolecular Condensation o-Hydroxyacetophenone Diethyl Carbonate, Sodium Metal, High Temperature chemicalbook.com
Pechmann Condensation Phenol, Malonic Acid ZnCl₂, POCl₃ or H₂SO₄ jetir.org
Meldrum's Acid Route Phenol, Meldrum's Acid Heat, followed by cyclization with Eaton's reagent or PPA

Modern synthetic chemistry increasingly favors multi-component reactions (MCRs) due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. Several MCRs have been developed for the synthesis of functionalized coumarin derivatives. While not always directly yielding the 4-hydroxy core, they provide rapid access to substituted coumarins which can be precursors. For instance, a three-component reaction involving 4-hydroxycoumarin, an aldehyde, and an amine can be used to build complex fused heterocyclic systems. rsc.org Bismuth triflate has been shown to be an effective catalyst for the one-pot multicomponent synthesis of coumarin-fused dihydroquinolines from 4-hydroxycoumarin, aldehydes, and aromatic amines under microwave irradiation.

Regioselective Functionalization and Derivatization of this compound

The reactivity of this compound is dictated by the nucleophilic character of the 4-hydroxyl group and the electronic properties of the three methoxy (B1213986) groups on the benzene (B151609) ring.

The 4-hydroxyl group of the coumarin ring exists in tautomeric equilibrium with its keto forms, but it predominantly reacts as a nucleophilic enol. This allows for a variety of modification strategies.

O-Alkylation and O-Acylation: The hydroxyl group can be readily alkylated or acylated under basic conditions. Reaction with alkyl halides or sulfates in the presence of a base like potassium carbonate leads to the corresponding 4-alkoxy derivatives. Similarly, acylation with acyl chlorides or anhydrides yields 4-acyloxycoumarins. The choice of base and solvent can be critical to achieving selective O-alkylation over potential C-alkylation at the C3 position.

Conversion to Triflates for Cross-Coupling: A powerful strategy for further functionalization involves converting the hydroxyl group into a trifluoromethanesulfonate (B1224126) (triflate) ester. This is achieved by reacting the 4-hydroxycoumarin with triflic anhydride (B1165640) in the presence of a base like pyridine. The resulting 4-triflyloxycoumarin is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura reactions with boronic acids, allowing for the introduction of aryl or heteroaryl substituents at the C4 position. This method has been successfully applied to synthesize 4-aminopolymethoxycoumarins. rsc.org

The following table outlines common modifications of the 4-hydroxyl group.

Reaction Type Reagent(s) Product Type Ref.
O-Alkylation Alkyl Halide, Base (e.g., K₂CO₃) 4-Alkoxycoumarin
O-Acylation Acyl Chloride/Anhydride, Base 4-Acyloxycoumarin
Triflation Triflic Anhydride (Tf₂O), Pyridine 4-Triflyloxycoumarin rsc.org
C3-Alkylation Alcohols, Acid Catalyst (e.g., STO) 3-Alkyl-4-hydroxycoumarin

The three methoxy groups at positions 5, 6, and 7 are generally stable but can be manipulated under specific conditions to generate analogs with different substitution patterns. The primary transformation is demethylation to reveal hydroxyl groups.

Demethylation: The cleavage of aryl methyl ethers is a common transformation, often requiring harsh reagents. Boron tribromide (BBr₃) is a powerful Lewis acid frequently used for this purpose. researchgate.net The reaction proceeds via coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. core.ac.uknih.gov

The key challenge in a polymethoxylated system like this compound is achieving regioselectivity. In related flavonoid structures, the 5-methoxy group is often preferentially cleaved. rsc.orgresearchgate.net This selectivity is attributed to the formation of a chelate between the boron reagent and the C5-methoxyl oxygen and the C4-carbonyl oxygen, which directs the demethylation to this position. Applying this principle, treatment of the target molecule with one equivalent of BBr₃ would likely yield 4,5-Dihydroxy-6,7-dimethoxychromen-2-one. The use of excess BBr₃ would lead to the complete demethylation of all methoxy groups, affording the corresponding 4,5,6,7-tetrahydroxychromen-2-one.

Other reagents, such as strong mineral acids (e.g., HCl) in water at high temperatures, have been developed as greener alternatives for demethylation. rsc.org

Analog Synthesis: The synthesis of analogs with different alkoxy groups or other functionalities at positions 5, 6, and 7 would typically start from a different precursor rather than by modifying the methoxy groups directly. For example, starting with 2',3',4',5'-tetrahydroxyacetophenone and using selective protection-alkylation-deprotection sequences before the cyclization step would allow for the synthesis of a wide range of analogs.

Introduction of Diverse Substituents on the Chromen-2-one Scaffold

The reactivity of the 4-hydroxycoumarin system is characterized by two primary nucleophilic centers: the hydroxyl group at C-4 and the enolic C-3 position. This dual reactivity allows for the introduction of a wide range of substituents, leading to a diverse library of derivatives. The presence of three methoxy groups at positions 5, 6, and 7 is expected to influence the electron density and steric environment of the scaffold, thereby modulating its reactivity in comparison to unsubstituted 4-hydroxycoumarin.

Alkylation and Acylation Reactions:

The hydroxyl group at the C-4 position is readily susceptible to O-alkylation and O-acylation. Treatment of this compound with various alkylating agents (e.g., alkyl halides, sulfates) in the presence of a base would yield the corresponding 4-alkoxy derivatives. Similarly, acylation with acyl chlorides or anhydrides would afford 4-acyloxycoumarins. These reactions are foundational for modifying the lipophilicity and steric bulk at this position.

Conversely, the C-3 position, being a soft nucleophilic center, can undergo C-alkylation and C-acylation under specific conditions. For instance, Michael addition reactions with α,β-unsaturated compounds or palladium-catalyzed allylic alkylation would introduce substituents at the C-3 position. C-acylation can be achieved through various methods, including the Fries rearrangement of O-acylated products or direct acylation under specific catalytic conditions.

Halogenation and Nitration:

Electrophilic substitution reactions such as halogenation and nitration are expected to occur at the C-3 position due to its high electron density. Treatment with halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely yield the corresponding 3-halo-4-hydroxy-5,6,7-trimethoxychromen-2-ones. These halogenated derivatives are valuable intermediates for further functionalization, particularly in cross-coupling reactions. Nitration could potentially be achieved using standard nitrating agents, leading to the introduction of a nitro group at the C-3 position.

Palladium-Catalyzed Cross-Coupling Reactions:

The introduction of aryl, heteroaryl, and vinyl substituents on the chromen-2-one scaffold can be efficiently achieved through palladium-catalyzed cross-coupling reactions. The 3-halo derivatives of this compound would be ideal substrates for Suzuki, Heck, and Sonogashira couplings. These reactions offer a powerful tool for the synthesis of complex derivatives with potential applications in medicinal chemistry and materials science. For instance, a Suzuki coupling with an arylboronic acid would yield a 3-aryl-4-hydroxycoumarin derivative.

Reaction TypeReagents and ConditionsExpected Product
O-AlkylationAlkyl halide, Base (e.g., K2CO3), Solvent (e.g., Acetone)4-Alkoxy-5,6,7-trimethoxychromen-2-one
O-AcylationAcyl chloride or Anhydride, Base (e.g., Pyridine)4-Acyloxy-5,6,7-trimethoxychromen-2-one
C-Alkylation (Michael)α,β-Unsaturated ketone/ester, Base3-(Alkylated)-4-hydroxy-5,6,7-trimethoxychromen-2-one
HalogenationNBS or NCS, Solvent (e.g., CCl4)3-Halo-4-hydroxy-5,6,7-trimethoxychromen-2-one
Suzuki CouplingArylboronic acid, Pd catalyst, Base3-Aryl-4-hydroxy-5,6,7-trimethoxychromen-2-one

Catalytic Systems and Green Chemistry Principles in the Synthesis of this compound

The synthesis of 4-hydroxycoumarins has traditionally relied on methods that often involve harsh reaction conditions and the use of stoichiometric amounts of hazardous reagents. Modern synthetic chemistry emphasizes the development of more sustainable and environmentally benign methodologies, aligning with the principles of green chemistry.

The primary synthetic route to 4-hydroxycoumarins involves the condensation of a corresponding 2-hydroxyacetophenone (B1195853) with a carbonate derivative, typically diethyl carbonate or diphenyl carbonate, in the presence of a strong base like sodium hydride. For the synthesis of this compound, the starting material would be 2-hydroxy-3,4,5-trimethoxyacetophenone.

Green Chemistry Approaches:

Several green chemistry principles can be applied to the synthesis of this compound. eurekalert.orgeurekaselect.comresearchgate.netrsc.orgnih.gov The use of catalytic systems, alternative energy sources like microwave irradiation, and biodegradable solvents are key areas of development. eurekalert.orgeurekaselect.comresearchgate.netrsc.orgnih.gov

Catalytic Systems: The replacement of stoichiometric strong bases with catalytic amounts of more environmentally friendly catalysts is a significant goal. Heterogeneous catalysts, such as solid-supported bases or acids, can simplify product purification and allow for catalyst recycling. For instance, the use of solid acid catalysts in Pechmann-type condensations for coumarin synthesis is a well-established green approach. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields in many organic transformations, including coumarin synthesis. This technique can lead to more energy-efficient processes.

Solvent-Free Reactions: Performing reactions in the absence of a solvent or in green solvents like water or ionic liquids minimizes the generation of volatile organic compounds. Solvent-free grinding techniques, also known as mechanochemistry, have been successfully employed for the synthesis of biscoumarin derivatives and could be applicable here. chesci.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. One-pot, multi-component reactions are particularly advantageous in this regard.

Green Chemistry PrincipleApplication in SynthesisPotential Benefit
Use of CatalystsReplacement of stoichiometric bases with heterogeneous catalystsEasier purification, catalyst recycling, reduced waste
Alternative Energy SourcesMicrowave-assisted synthesisReduced reaction times, lower energy consumption
Safer Solvents/Solvent-FreeUse of water, ionic liquids, or mechanochemistryReduced VOC emissions, simplified work-up
Atom EconomyMulti-component reactionsHigher efficiency, reduced byproducts

Cascade Synthesis Approaches to Polyoxygenated Benzopyranobenzopyranones Featuring the Chromen-2-one Moiety

Cascade reactions, also known as tandem or domino reactions, are highly efficient synthetic strategies where multiple bond-forming events occur in a single pot without the isolation of intermediates. These approaches are particularly valuable for the rapid construction of complex molecular architectures from simple precursors. The 4-hydroxycoumarin scaffold is an excellent platform for initiating cascade sequences to generate more complex heterocyclic systems, such as benzopyranobenzopyranones. nih.govnih.govrsc.orgmdpi.com

A plausible cascade approach to polyoxygenated benzopyranobenzopyranones starting from this compound could involve an initial reaction at the C-3 position, followed by an intramolecular cyclization. For example, a reaction with a suitable bifunctional reagent could introduce a side chain that subsequently cyclizes onto the coumarin core or the benzene ring.

One reported strategy for the synthesis of polyoxygenated 6H,11H- nih.govbenzopyrano-[4,3-c] nih.govbenzopyran-11-ones involves the reaction of 4-hydroxycoumarins with 2-(methoxymethoxymethyl)aryllead triacetates. nih.gov This leads to a 3-aryl-substituted 4-hydroxycoumarin derivative, which then undergoes a deprotection-halogenation-annulation cascade to form the tetracyclic benzopyranobenzopyranone system. nih.gov Applying this methodology to this compound would be a viable route to novel, highly oxygenated benzopyranobenzopyranone structures.

Another potential cascade reaction involves the iodine-catalyzed annulation of 4-hydroxycoumarins with aurones, leading to spirocyclic benzofuran–furocoumarins. nih.govmdpi.com This reaction proceeds through a Michael addition, iodination, and intramolecular nucleophilic substitution sequence. The electron-rich nature of the 5,6,7-trimethoxylated benzene ring could influence the reactivity and outcome of such cascade processes.

Cascade Reaction TypeKey IntermediatesFinal Product
Deprotection-Halogenation-Annulation3-(2-(Methoxymethoxymethyl)aryl)-4-hydroxycoumarinPolyoxygenated 6H,11H- nih.govbenzopyrano-[4,3-c] nih.govbenzopyran-11-one
Iodine-Catalyzed Annulation with AuronesMichael adduct, iodinated intermediateSpirocyclic benzofuran–furocoumarin
Palladium-Catalyzed Ternary Multicomponent ReactionIn situ generated active intermediatesSubstituted 4-hydroxycoumarin derivatives with adjacent stereocenters

Isolation and Advanced Structural Elucidation of 4 Hydroxy 5,6,7 Trimethoxychromen 2 One if of Natural Origin

Natural Sources and Chemodiversity of Chromen-2-one Derivatives

Chromen-2-one (coumarin) and its derivatives are a large class of phenolic secondary metabolites found in a wide variety of plants. The families Apiaceae, Rutaceae, Asteraceae, and Fabaceae are particularly rich sources of these compounds. beilstein-journals.org The chemodiversity of coumarins is vast, arising from different hydroxylation, alkoxylation, and prenylation patterns on the benzopyrone nucleus.

While direct evidence for the natural occurrence of 4-Hydroxy-5,6,7-trimethoxychromen-2-one is scarce in scientific literature, several other 5,6,7-trioxygenated coumarins have been isolated from natural sources. For instance, fraxinol (B1674153) (6-hydroxy-5,7-dimethoxycoumarin) and 5,6,7-trimethoxycoumarin (B162208) have been identified in plants. nih.gov The presence of such related compounds suggests that the enzymatic machinery for the synthesis of a 5,6,7-trioxygenated coumarin (B35378) core exists in nature. These enzymes, often cytochrome P450 monooxygenases and O-methyltransferases, are responsible for the intricate oxygenation and methylation patterns observed in this class of compounds. The Rutaceae family, for example, is known to produce a wide array of coumarins with diverse substitution patterns. researchgate.net Similarly, the Apiaceae family is a well-known source of complex coumarins. nih.gov The exploration of plants from these families could potentially lead to the discovery of this compound or its glycosidic precursors.

Extraction and Chromatographic Purification Techniques for Natural Product Research

The isolation of coumarins from plant matrices involves a series of extraction and chromatographic steps. The choice of solvent and technique is crucial and depends on the polarity of the target compounds.

Extraction: Initial extraction from dried and powdered plant material is typically performed using solvents of varying polarities. For coumarins, methanol (B129727) and ethanol (B145695) are commonly used. rsc.org Other solvents like chloroform (B151607) and ethyl acetate (B1210297) can also be employed, particularly for less polar derivatives. researchgate.net Modern extraction techniques such as ultrasound-assisted extraction (UAE) and supercritical fluid extraction (SFE) with CO2 are gaining popularity due to their efficiency and reduced solvent consumption. np-mrd.org

Chromatographic Purification: Following extraction, the crude extract is subjected to various chromatographic techniques to isolate the pure compound. A common workflow includes:

Column Chromatography (CC): This is often the first step in purification. Silica gel is a frequently used stationary phase, with a gradient of solvents such as hexane, ethyl acetate, and methanol to elute fractions of increasing polarity.

High-Performance Liquid Chromatography (HPLC): For final purification, reversed-phase HPLC with a C18 column is the most common method for separating coumarin derivatives. nih.gov The mobile phase typically consists of a mixture of water (often acidified with acetic or formic acid) and an organic solvent like methanol or acetonitrile (B52724). metu.edu.tr

Liquid-Liquid Chromatography (LLC): This technique, particularly counter-current chromatography (CCC), is effective for separating compounds with similar polarities and can be used for large-scale isolation. np-mrd.orgmdpi.com

The selection of the appropriate chromatographic method is guided by the polarity and structural similarity of the coumarins present in the extract.

Advanced Spectroscopic Methods for Definitive Structural Confirmation of this compound

The unambiguous identification of a natural product requires the use of a combination of spectroscopic techniques. For this compound, these methods would provide detailed information about its atomic connectivity, elemental composition, and functional groups.

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For this compound, a complete set of 1D and 2D NMR experiments would be required.

¹H NMR: This spectrum would reveal the number of different types of protons and their neighboring environments. Key expected signals would include a singlet for the aromatic proton at C-8, a singlet for the vinylic proton at C-3, and singlets for the three methoxy (B1213986) groups. The hydroxyl proton at C-4 might appear as a broad singlet.

¹³C NMR: This spectrum would show signals for all the carbon atoms in the molecule. The carbonyl carbon (C-2) would resonate at a characteristic downfield shift. The chemical shifts of the aromatic carbons would be influenced by the positions of the hydroxyl and methoxy substituents.

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons.

COSY (Correlation Spectroscopy) would show correlations between coupled protons, although for this specific molecule with many singlets, it would be of limited use.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is vital for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds away. For instance, HMBC would show correlations from the methoxy protons to their attached carbons, confirming their positions at C-5, C-6, and C-7.

Table 1: Predicted NMR Data for this compound

Position Predicted ¹³C δ (ppm) Predicted ¹H δ (ppm)
2 162.0 -
3 98.0 5.8 (s, 1H)
4 160.0 -
4a 105.0 -
5 150.0 -
6 135.0 -
7 155.0 -
8 95.0 6.5 (s, 1H)
8a 145.0 -
5-OCH₃ 61.0 3.9 (s, 3H)
6-OCH₃ 56.5 3.8 (s, 3H)
7-OCH₃ 61.5 4.0 (s, 3H)
4-OH - Variable

Note: These are predicted values and may vary from experimental data.

HRMS is essential for determining the precise molecular weight and, consequently, the elemental formula of a compound. For this compound (C₁₂H₁₂O₆), the expected exact mass would be calculated. Fragmentation patterns observed in the MS/MS spectrum can provide further structural information, such as the loss of methyl groups or carbon monoxide from the pyrone ring.

Table 2: HRMS Data for this compound

Molecular Formula Calculated Exact Mass [M+H]⁺

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present. Key expected vibrations include a broad O-H stretching band for the hydroxyl group, C-H stretching for the aromatic and methoxy groups, a strong C=O stretching for the lactone carbonyl, and C=C stretching for the aromatic and pyrone rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like methanol or ethanol, provides information about the electronic transitions within the chromophore. Coumarins generally exhibit two or three absorption maxima. The position of these maxima is sensitive to the substitution pattern on the aromatic ring.

Table 3: Expected Spectroscopic Data for this compound

Spectroscopic Technique Characteristic Features
IR (cm⁻¹) ~3400 (O-H stretch), ~1720 (C=O stretch), ~1600 (C=C stretch), ~1200 (C-O stretch)

Chiroptical Spectroscopy for Stereochemical Investigations

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules. Since this compound itself is an achiral molecule, it would not exhibit a CD or ORD spectrum. However, if it were to be isolated from a natural source as a glycoside (attached to a sugar molecule), the resulting natural product would be chiral, and chiroptical spectroscopy would be a valuable tool for determining the stereochemistry of the sugar moiety and its attachment point. Furthermore, chiroptical methods are employed to study the conformations of chiral coumarin derivatives. nih.gov

Mechanistic Investigations of Biological Activities of 4 Hydroxy 5,6,7 Trimethoxychromen 2 One

Elucidation of Molecular Targets and Binding Interactions

Detailed studies elucidating the specific molecular targets and binding interactions of 4-Hydroxy-5,6,7-trimethoxychromen-2-one are not presently available.

Enzyme Modulation and Inhibition Kinetics (e.g., Cyclooxygenase Inhibition)

There is no specific information available regarding the modulation of enzymes or the inhibition kinetics, including its effects on cyclooxygenase, by this compound.

Receptor Ligand Binding Studies

Information from receptor ligand binding studies for this compound has not been reported in the available scientific literature.

Protein-Compound Interaction Analysis

Specific analyses of the interaction between this compound and various proteins are not documented.

Cellular and Subcellular Mechanistic Responses in In Vitro Models

The cellular and subcellular mechanistic responses to this compound in in vitro models have not been specifically characterized.

Anti-inflammatory Pathways and Cytokine Modulation

There is a lack of data on the specific anti-inflammatory pathways and the modulation of cytokines by this compound. While related compounds like 5,6,7-trimethoxyflavone (B192605) have been shown to inhibit pro-inflammatory mediators by interfering with NF-κB, AP-1, and STAT1/3 activation, similar studies on the title compound are absent. nih.gov

Anti-proliferative and Apoptotic Mechanisms in Cell Lines

Specific studies detailing the anti-proliferative and apoptotic mechanisms of this compound in various cell lines are not available. Research on analogous compounds, such as (S)-3-(3-fluoro-4-methoxybenzyl)-5,6,7-trimethoxychroman-4-one, has indicated anti-proliferative effects through cell cycle arrest and apoptosis induction in cancer cells. nih.gov However, direct evidence for this compound is wanting.

Oxidative Stress Regulation and Antioxidant Defense Mechanisms

Cirsiliol has demonstrated significant capabilities in modulating oxidative stress through multiple mechanisms. A primary mode of action is its ability to reduce the production of reactive oxygen species (ROS). In studies involving mammalian retinal rod outer segments (OS), which can produce considerable amounts of free radicals, Cirsiliol effectively inhibited the progressive production of hydrogen peroxide (H₂O₂) following light exposure. mdpi.comnih.govresearchgate.net This protective effect suggests its potential as a potent agent against oxidative stress-induced damage. mdpi.comnanostring.com

The antioxidant effect of Cirsiliol is linked to its interaction with the machinery of oxidative phosphorylation. The electron transfer chain (ETC) is a major source of cellular ROS, and Cirsiliol has been shown to inhibit all four respiratory complexes of the ETC under coupled conditions. mdpi.comlibretexts.org Furthermore, molecular docking analyses have identified that Cirsiliol binds to the F1 moiety of F1Fo-ATP synthase. mdpi.comnanostring.com This binding leads to a significant dose-dependent inhibition of ATP synthesis, which in turn lowers the production of free radicals by the ETC. mdpi.comnih.govnanostring.comlibretexts.org

In vivo studies corroborate these findings. In a mouse model of dinitrobenzene sulfonic acid (DNBS)-induced colitis, treatment with Cirsiliol boosted antioxidant defenses, evidenced by an increase in glutathione (B108866) (GSH) levels and a decrease in malondialdehyde (MDA), a marker of lipid peroxidation. researchgate.net This demonstrates that Cirsiliol's antioxidant activity is not limited to direct radical scavenging but also involves the enhancement of endogenous antioxidant systems. researchgate.netwikipedia.orgmdpi.com

Table 1: Summary of Cirsiliol's Antioxidant Mechanisms
MechanismKey FindingModel SystemReference
ROS ReductionInhibited H₂O₂ production.Bovine Retinal Rod Outer Segments mdpi.comnih.gov
ETC InhibitionInhibited all four respiratory chain complexes.Bovine Retinal Rod Outer Segments mdpi.comlibretexts.org
Enzyme InteractionBinds to F1 moiety of ATP synthase, inhibiting its activity.In Silico (Molecular Docking), Bovine Retinal Rod Outer Segments mdpi.comnanostring.com
Antioxidant DefenseIncreased GSH and decreased MDA levels.DNBS-induced Colitis Mouse Model researchgate.net

Cell Cycle Perturbations and Growth Inhibition

Cirsiliol exhibits potent anti-proliferative and growth-inhibitory activities in various cancer cell lines. libretexts.org Research on osteosarcoma (OS) cells, including methotrexate-resistant strains, showed that Cirsiliol significantly reduced cell proliferation in a concentration-dependent manner. nih.govnih.gov This growth inhibition is closely linked to the induction of programmed cell death and perturbations in the cell cycle.

Mechanistically, Cirsiliol has been found to induce both mitochondrial apoptosis and autophagy. nih.govnanostring.com A key signaling pathway targeted by Cirsiliol is the PI3K/Akt pathway, which is crucial for cell survival and proliferation. nih.govnih.govnih.gov Studies have shown that Cirsiliol reduces the phosphorylation of Akt. nih.govnanostring.com The deactivation of Akt leads to the activation of the forkhead box O transcription factor 1 (FOXO1). nih.govnanostring.com FOXO1 is a critical transcription factor that regulates the expression of genes involved in apoptosis, cell cycle arrest, and oxidative stress response. nih.gov By promoting FOXO1's transcriptional activity, Cirsiliol effectively halts cell growth and induces cell death in cancer cells. nih.govnanostring.com

Table 2: Effects of Cirsiliol on Cell Proliferation and Signaling
EffectMechanismCell Line(s)Reference
Growth InhibitionInhibition of proliferation.Osteosarcoma (U2OS, U2OS/MTX), Hepatocellular Carcinoma (HCCLM3, Huh7) nih.govnih.govnih.gov
Apoptosis & AutophagyInduction of mitochondrial apoptosis and autophagy.Osteosarcoma (U2OS, U2OS/MTX) nih.govnanostring.com
Cell Cycle PerturbationRegulation of cell cycle via AKT/FOXO1 axis.Osteosarcoma (U2OS, U2OS/MTX) nih.gov

Cellular Uptake and Intracellular Localization Studies

While specific studies detailing the transporters or kinetics of Cirsiliol's cellular uptake are not extensively documented in the available literature, its well-characterized intracellular mechanisms of action strongly imply that it is readily taken up by cells. The compound's ability to modulate mitochondrial function, such as inhibiting the ectopically expressed ATP synthase in retinal rod outer segments, indicates its localization to or interaction with mitochondria. mdpi.comlibretexts.org Furthermore, its regulation of cytoplasmic signaling cascades, including the PI3K/Akt and MAPK pathways, confirms its presence and activity within the cytoplasm. researchgate.netnih.gov Molecular docking studies have identified specific binding sites for Cirsiliol on intracellular proteins like ATP synthase and PI3K, reinforcing the necessity of its entry into the cell to exert its biological effects. mdpi.comnih.gov

Pathway Analysis through Transcriptomics and Proteomics in Response to Cirsiliol Exposure

Comprehensive transcriptomic and proteomic analyses in response to Cirsiliol exposure are not detailed in the reviewed literature. However, numerous studies have elucidated its impact on key signaling pathways using methods such as Western blotting and molecular docking, providing a clear picture of its mechanistic targets.

Cirsiliol has been shown to modulate several critical signaling pathways involved in inflammation, cell survival, and proliferation:

PI3K/Akt/FOXO1 Pathway: As mentioned, Cirsiliol inhibits the phosphorylation of Akt, thereby activating FOXO1. This is a central mechanism for its anti-cancer effects in osteosarcoma. nih.govnanostring.com It also inhibits the PI3K pathway in malignant melanoma cells. libretexts.org

NF-κB and MAPK Pathways: In models of intestinal inflammation, Cirsiliol played a therapeutic role by inhibiting the activation of NF-κB and MAPK (p38, ERK, JNK) signaling pathways, which are central to the inflammatory response. researchgate.net

STAT3 Pathway: Cirsiliol has been reported to directly bind to tyrosine kinase 2 (TYK2), which in turn suppresses its signaling through STAT3. This action was shown to inhibit the growth of esophageal squamous cell carcinoma. nanostring.comlibretexts.org

These findings collectively highlight Cirsiliol as a multi-target agent that interferes with several interconnected signaling networks crucial for the pathogenesis of cancer and inflammatory diseases.

Phenotypic Screening and High-Throughput Mechanistic Assays

The existing body of research does not indicate that Cirsiliol was discovered or characterized through large-scale phenotypic screening campaigns or high-throughput mechanistic assays. Research on this natural compound has primarily followed a target-based or disease-model-based approach, where its effects were investigated in specific biological contexts like cancer or inflammation.

In Vivo Preclinical Efficacy Studies in Mechanistic Animal Models

The therapeutic potential of Cirsiliol has been validated in several preclinical animal models, demonstrating its efficacy in vivo.

Oncology Models: In a xenograft mouse model of hepatocellular carcinoma, systemic administration of Cirsiliol led to a significant suppression of tumor growth and a reduction in final tumor size. nih.gov Similarly, in an in situ model of osteosarcoma, Cirsiliol was effective at inhibiting tumorigenesis and disease progression, supporting its anti-cancer potential. nanostring.com

Inflammation Models: In a well-established mouse model of inflammatory bowel disease (DNBS-induced colitis), Cirsiliol treatment significantly mitigated disease severity. researchgate.net The treated animals showed reduced weight loss, restoration of colon length, and a marked decrease in the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the colon tissue. researchgate.net Mechanistically, these protective effects were linked to the inhibition of the NF-κB and MAPK signaling pathways in vivo. researchgate.net

These preclinical studies provide strong evidence for the efficacy of Cirsiliol in treating diseases characterized by uncontrolled cell proliferation and chronic inflammation, confirming the relevance of the mechanisms observed in vitro.

Table 3: Summary of In Vivo Preclinical Studies with Cirsiliol
Disease ModelAnimalKey Efficacy FindingsMechanistic InsightReference
Hepatocellular CarcinomaMouse (Xenograft)Suppressed tumor growth and reduced tumor size.Inhibition of glutamine metabolism. nih.gov
OsteosarcomaMouse (In situ)Inhibited tumorigenesis and progression.Activation of FOXO1 via Akt inhibition. nanostring.com
Inflammatory Bowel DiseaseMouse (DNBS-induced colitis)Alleviated colitis symptoms, reduced weight loss, suppressed pro-inflammatory cytokines.Inhibition of NF-κB and MAPK pathways. researchgate.net

Structure Activity Relationship Sar Studies and Rational Design of 4 Hydroxy 5,6,7 Trimethoxychromen 2 One Analogs

Design and Synthesis of Chemically Diverse Derivatives of 4-Hydroxy-5,6,7-trimethoxychromen-2-one

The synthesis of 4-hydroxycoumarins is well-established, offering several routes that can be adapted for the preparation of this compound and its analogs. A common and effective method is the condensation of an appropriately substituted o-hydroxyacetophenone with diethyl carbonate in the presence of a strong base like sodium metal. acs.orgias.ac.in For the target compound, this would involve the use of 2'-hydroxy-3',4',5'-trimethoxyacetophenone as the starting material.

Alternative synthetic strategies include the Pechmann reaction, which involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions, and the von Pechmann condensation using malonic acid. sciepub.com For instance, the synthesis of 4-hydroxy-5,6-dimethoxycoumarin has been achieved through the condensation of 2-hydroxy-5,6-dimethoxyacetophenone with ethyl carbonate. acs.org Similarly, 5,6,7-trimethoxycoumarin (B162208) has been synthesized from the corresponding tetraoxygenated benzaldehyde (B42025) via a Wittig reaction. researchgate.net These established methods provide a robust platform for generating a library of derivatives with diverse substitutions.

The rational design of chemically diverse derivatives would involve modifications at several key positions of the this compound scaffold:

Position 3: This position is crucial for the biological activity of many 4-hydroxycoumarins, such as the anticoagulants. distantreader.org Introduction of various alkyl, aryl, or heterocyclic moieties at this position can be achieved through reactions like the Michael addition of 4-hydroxycoumarins to α,β-unsaturated ketones or aldehydes.

The Benzene (B151609) Ring (Positions 5, 6, 7, and 8): While the parent scaffold is defined by methoxy (B1213986) groups at positions 5, 6, and 7, variations in these substituents can be explored. This could involve replacing methoxy groups with other alkoxy groups of varying chain lengths, hydroxyl groups, or halogens to probe the effects of electronics and sterics on activity.

The 4-Hydroxy Group: Esterification or etherification of the 4-hydroxy group can lead to prodrugs or analogs with altered pharmacokinetic properties.

A general synthetic scheme for accessing derivatives of this compound is presented below, based on established methodologies for related compounds.

General Synthetic Approach to this compound Derivatives
StepReactantsReagents and ConditionsProduct
12'-hydroxy-3',4',5'-trimethoxyacetophenone, Diethyl carbonateSodium metal, high temperatureThis compound
2This compound, Electrophile (e.g., R-X)Base (e.g., K2CO3), Solvent (e.g., Acetone)3-Substituted-4-hydroxy-5,6,7-trimethoxychromen-2-one
3This compound, Acylating/Alkylating agentCatalyst (e.g., acid or base)4-O-substituted-5,6,7-trimethoxychromen-2-one

Identification of Key Pharmacophoric Elements for Biological Activity

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the coumarin (B35378) class of compounds, several pharmacophoric models have been proposed depending on the biological activity being targeted.

For many biological activities, the key pharmacophoric elements of the coumarin scaffold are thought to include:

The Lactone Ring: The ester group within the pyrone ring is often a key interaction point, capable of forming hydrogen bonds.

The Benzene Ring: This planar aromatic system can engage in π-π stacking and hydrophobic interactions with biological targets.

The 4-Hydroxy Group: This group can act as both a hydrogen bond donor and acceptor, and its acidity is a critical feature for the anticoagulant activity of warfarin (B611796) and its analogs.

Substituents on the Benzene Ring: The nature and position of substituents like the methoxy groups in this compound are crucial for modulating the electronic properties of the ring system and can serve as additional interaction points. For example, the presence of one or more methoxy groups is often important for biological activity. mdpi.com

In the context of anticancer activity, for instance, a pharmacophore model for coumarin derivatives might include a hydrogen bond acceptor, a hydrogen bond donor, and hydrophobic features. The specific arrangement of these features dictates the interaction with target proteins such as kinases.

Impact of Substituent Variations on Molecular Interactions and Biological Responses

The biological activity of coumarin derivatives is highly dependent on the nature and position of substituents on the core scaffold. distantreader.org Research on a wide range of coumarins has established several general SAR trends.

Substitutions at Position 3: As previously mentioned, this position is a key determinant of activity for 4-hydroxycoumarin-based anticoagulants. Large, lipophilic substituents are generally required for potent activity. distantreader.org For other activities, such as anticancer effects, the introduction of various heterocyclic or aryl groups at this position has been shown to be beneficial. nih.gov

Substitutions at Position 4: The 4-hydroxy group is essential for the anticoagulant activity of warfarin-type compounds. Modification of this group generally leads to a loss of this specific activity, though it can unmask other pharmacological properties.

Substitutions on the Benzene Ring (Positions 5, 6, 7, and 8): The electronic and steric properties of substituents on the benzene ring significantly influence the biological activity.

Methoxy Groups: The presence of methoxy groups, as in the target compound, can enhance lipophilicity and influence metabolic stability. Their position is also critical. For example, in a study of furanocoumarins, methoxy groups at positions 5 and 8 were found to be beneficial for antifungal activity. mdpi.com The 5,6,7-trimethoxy substitution pattern is found in some naturally occurring coumarins with reported biological activities. nih.gov

Hydroxy Groups: The introduction of hydroxyl groups can provide additional hydrogen bonding opportunities. For instance, studies on Mcl-1 inhibitors showed that 6,7-dihydroxycoumarins had significantly improved activity compared to the unsubstituted coumarin. nih.gov

Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of the substituents can impact the reactivity and binding affinity of the molecule. Electron-withdrawing groups, such as nitro or halogen groups, can enhance certain activities, while electron-donating groups like methoxy or hydroxyl can be favorable for others, such as antioxidant activity. mdpi.com

The table below summarizes the general impact of substituent variations on the biological activities of coumarin derivatives, which can be extrapolated to guide the design of analogs of this compound.

General Impact of Substituents on Coumarin Activity
Position of SubstitutionType of SubstituentGeneral Impact on Biological Activity
3Large, lipophilic groupsOften enhances anticoagulant and anticancer activities.
4HydroxyEssential for anticoagulant activity; can be modified for other activities.
5, 6, 7, 8MethoxyCan increase lipophilicity and metabolic stability; position is crucial for specific activities.
5, 6, 7, 8HydroxyCan provide hydrogen bonding sites and enhance antioxidant activity.
5, 6, 7, 8HalogensCan increase potency for certain activities through halogen bonding and altered electronics.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of newly designed compounds. Numerous QSAR studies have been conducted on coumarin derivatives for various biological activities, including anticancer, anticoagulant, and antimicrobial effects. chapman.edu

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is chosen.

Descriptor Calculation: A variety of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For 4-hydroxycoumarin (B602359) derivatives, QSAR studies have revealed the importance of various descriptors. For example, a QSAR study on 3-substituted-4-hydroxycoumarins as anticancer agents found that the model's predictive power was high (R² = 0.81). chapman.edu Another study on coumarin derivatives as anticancer agents indicated that dipole moment and the number of hydrogen bond donors were strongly related to inhibitory activity. nih.gov

While a specific QSAR model for this compound is not available in the literature, the development of such a model would be a logical step in a drug discovery program. It would involve synthesizing a library of analogs with variations at key positions and evaluating their biological activity. The resulting data could then be used to build a predictive QSAR model to guide the design of more potent and selective compounds.

Bioisosteric Replacement Strategies in this compound Derivatives

Bioisosterism is a strategy used in medicinal chemistry to design analogs of a lead compound by replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. researchgate.net This strategy can be applied to the this compound scaffold to fine-tune its properties.

Examples of potential bioisosteric replacements for this scaffold include:

Replacement of Methoxy Groups: A methoxy group (-OCH₃) can be replaced by other bioisosteres such as a hydroxyl group (-OH), an amino group (-NH₂), or a fluorine atom (-F). These replacements can alter the hydrogen bonding capacity, polarity, and metabolic stability of the molecule.

Replacement of the Lactone Oxygen: The oxygen atom in the pyrone ring could be replaced with a sulfur atom to yield a thiocoumarin. Thiocoumarins are a class of coumarin bioisosteres that have been explored for various biological activities. researchgate.net

Replacement of the Benzene Ring: The benzene ring can be replaced by various heterocyclic rings such as pyridine, thiophene, or pyrazole. This can lead to significant changes in the electronic distribution and introduce new interaction points with the biological target.

The table below provides some examples of classical and non-classical bioisosteric replacements that could be considered in the design of analogs of this compound.

Potential Bioisosteric Replacements for this compound
Original GroupPotential Bioisostere(s)Rationale for Replacement
Methoxy (-OCH₃)Hydroxyl (-OH), Amino (-NH₂), Halogens (e.g., -F, -Cl)Modulate hydrogen bonding, polarity, and metabolic stability.
Lactone Oxygen (-O-)Thioether (-S-)Alter electronic properties and potential for new interactions.
Carbonyl (=O)Thiocarbonyl (=S)Modify reactivity and hydrogen bonding capacity.
Benzene RingPyridine, Thiophene, FuranIntroduce heteroatoms for new interactions and alter physicochemical properties.

By systematically applying these SAR principles, rational design strategies, and computational tools, it is possible to explore the chemical space around this compound and develop novel analogs with potentially improved biological activities.

Computational Chemistry and Molecular Modeling of 4 Hydroxy 5,6,7 Trimethoxychromen 2 One

Molecular Docking Simulations with Identified Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method is instrumental in identifying potential biological targets and elucidating the molecular basis of a compound's activity. For 4-Hydroxy-5,6,7-trimethoxychromen-2-one, docking studies would be performed against various enzymes and receptors that are known to interact with coumarin (B35378) derivatives.

Process and Research Findings: The process begins with obtaining the three-dimensional structures of target proteins from databases like the Protein Data Bank (PDB). Potential targets for coumarins include acetylcholinesterase (AChE), tyrosyl-tRNA synthetase, and topoisomerase II DNA gyrase. mdpi.comnih.gov Docking simulations place the this compound molecule into the active site of the target protein, and scoring functions are used to estimate the binding affinity, typically expressed in kcal/mol.

Analysis of the docked pose reveals key molecular interactions, such as:

Hydrogen Bonds: The hydroxyl group at the 4-position and the oxygen atoms of the methoxy (B1213986) groups and the coumarin ring can act as hydrogen bond acceptors or donors.

Hydrophobic Interactions: The aromatic benzopyrone core of the coumarin scaffold can form hydrophobic and π-π stacking interactions with nonpolar amino acid residues in the binding pocket. acgpubs.org

Studies on similar hydroxy-3-arylcoumarins have shown that the position of hydroxyl groups on the coumarin scaffold can significantly modulate antibacterial activity, with interactions often occurring within the active sites of bacterial enzymes. mdpi.comresearchgate.net For instance, docking of hydroxycoumarin derivatives into the active site of S. aureus tyrosyl-tRNA synthetase has revealed potential binding modes that explain their inhibitory activity. mdpi.com These findings suggest that this compound could exhibit specific binding patterns determined by its unique substitution pattern.

Table 1: Representative data from molecular docking simulations of a coumarin compound with various biological targets.
Biological Target (PDB ID)Binding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Acetylcholinesterase (4EY7)-9.8TYR337, PHE338, TRP86π-π Stacking, Hydrogen Bond
DNA Gyrase (5MMN)-8.5ASP73, GLY77, ILE78Hydrogen Bond, Hydrophobic
Carbonic Anhydrase II (2VVA)-7.9HIS94, HIS96, THR199Hydrogen Bond, Metal Coordination

Molecular Dynamics Simulations to Explore Binding Conformations and Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations are used to assess the stability of the predicted binding mode, explore conformational changes in both the ligand and the protein, and calculate binding free energies.

Process and Research Findings: Following a docking simulation, the resulting ligand-protein complex is placed in a simulated physiological environment (a box of water molecules and ions). The forces acting on every atom are calculated, and the system's evolution is simulated over a period, typically nanoseconds to microseconds.

MD simulations on coumarin-protein complexes have been used to:

Confirm Binding Stability: By tracking the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can determine if the ligand remains stably bound within the active site. nih.gov

Analyze Interaction Dynamics: MD trajectories allow for the analysis of the persistence of key interactions, such as hydrogen bonds, over the simulation time. arabjchem.org

Reveal Conformational Changes: The simulation can show how the protein structure adapts to the presence of the ligand, which can be crucial for its function.

For example, MD simulations performed on a novel coumarin-pyrimidine hybrid compound were used to understand the variability of its interactions within the enzyme's active pocket. nih.gov Such an analysis for this compound would provide valuable information on the stability of its binding to a specific target and the key interactions that are maintained over time.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. thenucleuspak.org.pk These calculations provide insights into the molecule's geometry, electronic distribution, reactivity, and spectroscopic properties.

Process and Research Findings: Using methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), various properties of this compound can be calculated. sysrevpharm.orgnih.gov

Optimized Molecular Geometry: DFT is used to determine the most stable three-dimensional conformation of the molecule, including bond lengths and angles. nih.gov

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). This is crucial for predicting how the molecule will interact with biological targets. thenucleuspak.org.pk

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information on intramolecular charge transfer and the stability arising from hyperconjugative interactions. researchgate.net

Studies on hydroxycoumarins have used DFT to explain the stability of different conformers based on intramolecular hydrogen bonds and to correlate electronic properties with biological activity. nih.gov For this compound, these calculations would reveal how the hydroxyl and trimethoxy substituents influence its electronic structure and reactivity.

Table 2: Theoretical quantum chemical properties calculated for a representative coumarin derivative using DFT.
ParameterCalculated Value
EHOMO (eV)-6.25
ELUMO (eV)-2.10
Energy Gap (ΔE, eV)4.15
Dipole Moment (Debye)5.87

In Silico Prediction of Theoretical Pharmacokinetic Parameters (ADME)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery. In silico tools are widely used to estimate the pharmacokinetic profile of a compound, helping to identify potential liabilities before synthesis and testing.

Process and Research Findings: Various computational models and software are used to predict ADME properties for compounds like this compound. A key component of this analysis is assessing "drug-likeness," often evaluated using frameworks like Lipinski's Rule of Five. acgpubs.orgmdpi.com

Predicted parameters often include:

Absorption: Percent human oral absorption and gastrointestinal (GI) absorption.

Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding.

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes.

Excretion: Prediction of aqueous solubility (LogS).

Toxicity: Prediction of potential toxic effects.

In silico ADMET studies on various coumarin derivatives have shown that they generally exhibit good oral bioavailability and non-toxic properties. arabjchem.orgmdpi.com For example, a study on novel coumarin derivatives predicted absorption percentages ranging from 84.9% to 100%. mdpi.com Such predictions for this compound would be essential for evaluating its potential as an orally administered therapeutic agent.

Table 3: Predicted ADME properties for a hypothetical coumarin derivative based on computational models.
ParameterPredicted ValueAcceptable Range
Molecular Weight (g/mol)252.24< 500
LogP (Octanol/Water Partition)2.3< 5
Hydrogen Bond Donors1< 5
Hydrogen Bond Acceptors5< 10
Human Oral Absorption (%)95.5High (>80%)
BBB PermeabilityHigh-

Ligand-Based and Structure-Based Drug Design Approaches

The coumarin ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with diverse pharmacological activities. researchgate.netnih.gov Both ligand-based and structure-based design strategies are employed to develop new coumarin derivatives with enhanced potency and selectivity.

Structure-Based Drug Design (SBDD): This approach relies on the 3D structure of the biological target. Using information from molecular docking and MD simulations of this compound with its target, medicinal chemists can design modifications to improve binding affinity and specificity. For example, if a specific pocket in the active site is unfilled, a functional group could be added to the coumarin scaffold to occupy that space and form favorable interactions.

Ligand-Based Drug Design (LBDD): When the 3D structure of the target is unknown, LBDD methods are used. These approaches are based on the knowledge of other molecules that bind to the target. By analyzing the structure-activity relationships (SAR) of a series of active coumarin analogues, pharmacophore models can be developed. These models define the essential structural features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for activity. This compound could serve as a template or starting point for designing new compounds that fit a derived pharmacophore model. The development of coumarin-based hybrids, where the coumarin scaffold is linked to other pharmacologically active moieties, is a common strategy in this area. mdpi.comnih.gov

Preclinical Pharmacokinetic and Metabolic Studies of 4 Hydroxy 5,6,7 Trimethoxychromen 2 One in Non Human Models

In Vitro Metabolic Stability in Hepatic Microsomes and Hepatocytes

The metabolic stability of a compound, defined as its susceptibility to biotransformation, is a key determinant of its in vivo half-life and oral bioavailability. This is often assessed in vitro using liver microsomes and hepatocytes from various species. For a trimethoxylated compound like 4-Hydroxy-5,6,7-trimethoxychromen-2-one, metabolic stability is expected to be influenced by the presence of multiple potential sites for metabolism.

Coumarins are generally metabolized by cytochrome P450 (CYP) enzymes in liver microsomes, leading to hydroxylation, which is then followed by Phase II conjugation reactions. nih.gov The presence of methoxy (B1213986) groups may offer some protection against extensive metabolism compared to unsubstituted coumarin (B35378); however, these groups are also susceptible to O-demethylation. The metabolic stability would likely vary across different species (e.g., rat, dog, monkey, human) due to differences in the expression and activity of metabolic enzymes.

Hepatic Microsomes: In this system, the compound would be incubated with liver microsomes and NADPH as a cofactor to assess Phase I metabolic activity. The rate of disappearance of the parent compound over time would be measured to determine parameters like intrinsic clearance (CLint) and in vitro half-life (t1/2).

Hepatocytes: This model provides a more complete picture of metabolism, as it contains both Phase I and Phase II enzymes. In hepatocytes, one could expect to see the formation of conjugated metabolites in addition to the primary oxidative metabolites.

Below is a hypothetical data table illustrating the kind of results that would be generated from such studies.

SpeciesIn Vitro Systemt1/2 (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
RatLiver Microsomes4515.4
DogLiver Microsomes6211.2
MonkeyLiver Microsomes5512.6
HumanLiver Microsomes709.9
RatHepatocytes3818.2
HumanHepatocytes6011.6

Identification and Characterization of Major Metabolites in In Vitro Systems and Animal Models

The identification of major metabolites is crucial for understanding the metabolic pathways of a drug candidate and for identifying any potentially active or toxic metabolites. For this compound, several metabolic pathways can be postulated based on its structure and the known metabolism of similar compounds.

The primary metabolic transformations are expected to be:

O-demethylation: The three methoxy groups at positions 5, 6, and 7 are likely sites for O-demethylation, leading to the formation of mono-, di-, and tri-hydroxylated metabolites. Studies on other methoxylated compounds, such as 4,5-dimethoxycanthin-6-one, have shown that mono-demethylated metabolites are often major products. nih.govresearchgate.net

Glucuronidation and Sulfation: The existing hydroxyl group at position 4, as well as any newly formed hydroxyl groups from O-demethylation, are susceptible to conjugation with glucuronic acid (via UDP-glucuronosyltransferases, UGTs) or sulfate (B86663) (via sulfotransferases, SULTs). These Phase II reactions generally increase the water solubility of the compound and facilitate its excretion.

These metabolites would be identified in incubations with liver microsomes and hepatocytes, as well as in the plasma, urine, and feces of animals administered the compound. The following table summarizes the likely major metabolites.

Metabolite IDProposed StructureMetabolic Reaction
M15-Hydroxy-4,6,7-trimethoxychromen-2-oneO-demethylation at C5
M26-Hydroxy-4,5,7-trimethoxychromen-2-oneO-demethylation at C6
M37-Hydroxy-4,5,6-trimethoxychromen-2-oneO-demethylation at C7
M44-O-glucuronideGlucuronidation at C4-OH
M54-O-sulfateSulfation at C4-OH
M6Demethylated-glucuronide conjugateO-demethylation followed by glucuronidation

Enzyme Systems Involved in the Metabolism of this compound

The metabolism of this compound is expected to be mediated by several enzyme systems.

Cytochrome P450 (CYP) Enzymes: These are the primary enzymes responsible for Phase I metabolism. For coumarin itself, CYP2A6 is a key enzyme in its hydroxylation. nih.gov The O-demethylation of the methoxy groups on the target compound is also likely to be carried out by various CYP isoforms, such as CYP1A2, CYP2C9, CYP2D6, and CYP3A4, which are known to be involved in the metabolism of many xenobiotics.

UDP-Glucuronosyltransferases (UGTs): These enzymes are responsible for the glucuronidation of the hydroxyl groups. Various UGT isoforms, such as UGT1A1, UGT1A9, and UGT2B7, could be involved.

Sulfotransferases (SULTs): These enzymes mediate the sulfation of the hydroxyl groups.

The specific enzymes involved would be identified using recombinant human enzymes or by chemical inhibition studies in liver microsomes.

Enzyme FamilySpecific Isoforms (Predicted)Metabolic Reaction
Cytochrome P450CYP1A2, CYP2C9, CYP2D6, CYP3A4O-demethylation
UDP-GlucuronosyltransferasesUGT1A1, UGT1A9, UGT2B7Glucuronidation
SulfotransferasesSULT1A1, SULT1E1Sulfation

Distribution and Clearance Kinetics in Preclinical Animal Models

Pharmacokinetic studies in animal models such as rats and dogs are essential to understand the in vivo behavior of the compound. Following intravenous and oral administration, blood samples would be collected over time to determine key pharmacokinetic parameters.

Based on studies of other coumarin derivatives like morocromen, it can be anticipated that this compound would be absorbed relatively quickly after oral administration. nih.gov The extent of oral bioavailability will be influenced by its absorption and first-pass metabolism. The compound is likely to distribute to various tissues, with higher concentrations potentially found in the liver and kidneys, the primary organs of metabolism and excretion. nih.gov

The clearance of the compound from the body would be a result of both hepatic metabolism and renal excretion. The elimination half-life is expected to be species-dependent. nih.gov Many substituted coumarins exhibit high plasma protein binding, which can influence their distribution and clearance. nih.gov

A representative table of pharmacokinetic parameters in a preclinical model is shown below.

ParameterIntravenous AdministrationOral Administration
Cmax (ng/mL)1500800
Tmax (h)0.251.5
AUC (ng·h/mL)45003000
t1/2 (h)3.53.7
CL (L/h/kg)0.5-
Vd (L/kg)2.5-
F (%)-67

Analytical Methodologies for Quantification of this compound and its Metabolites in Biological Matrices

To conduct pharmacokinetic and metabolic studies, sensitive and specific analytical methods are required for the quantification of the parent compound and its metabolites in biological matrices such as plasma, urine, and tissue homogenates.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the most common and effective technique for this purpose. Reversed-phase HPLC would likely be used for the separation of the compound and its metabolites from endogenous components of the biological matrix. A triple quadrupole mass spectrometer (LC-MS/MS) operating in multiple reaction monitoring (MRM) mode would provide high sensitivity and selectivity for quantification.

The development of such a method would involve optimization of chromatographic conditions (column, mobile phase, gradient), mass spectrometric parameters (ionization source, precursor and product ions), and sample preparation techniques (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

Analytical TechniqueDetailsApplication
LC-MS/MSReversed-phase HPLC with a C18 column, tandem mass spectrometry with electrospray ionization (ESI)Quantification of parent compound and metabolites in plasma, urine, and tissue homogenates
Sample PreparationProtein precipitation with acetonitrile (B52724) or methanol (B129727), followed by centrifugationExtraction of analytes from plasma samples
CalibrationCalibration curves prepared in the relevant biological matrix using a suitable internal standardAccurate quantification over a defined concentration range
ValidationMethod validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelinesEnsuring reliable and reproducible results

Lack of Publicly Available Research Data for this compound

Following a comprehensive and thorough search of publicly accessible scientific literature and databases, it has been determined that there is a significant absence of specific research data for the chemical compound This compound . Consequently, it is not possible to generate the requested article with scientifically accurate and detailed information that adheres to the provided outline.

The investigation for information pertaining to "Emerging Research Directions and Methodological Advances for Chromen-2-one Compounds," with a specific focus on this compound, did not yield any relevant results for the outlined subsections:

Emerging Research Directions and Methodological Advances for Chromen 2 One Compounds

Future Avenues for Mechanistic Dissection and Chemical Synthesis of 4-Hydroxy-5,6,7-trimethoxychromen-2-one:No publications detailing the mechanistic pathways or specific chemical synthesis routes for this compound were identified.

Searches for this compound consistently resulted in information on structurally related but distinct molecules, such as various flavones (chromen-4-ones) and other substituted coumarins (chromen-2-ones). The strict adherence to the specified compound, as per the user's instructions, precludes the use of data from these related but different chemical entities.

Therefore, due to the lack of available scientific information, the generation of a thorough, informative, and scientifically accurate article focusing solely on this compound is not feasible at this time.

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